

Conformational Analysis of 1,5-Diazecane Ring Systems

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *1-Methyl-1,5-diazecane dihydrochloride*

CAS No.: *2137780-61-9*

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Technical Guide & Structural Insights

Executive Summary: The Medium-Ring Paradox

The 1,5-diazecane scaffold (a 10-membered ring with nitrogen atoms at positions 1 and 5) represents a classic "privileged structure" in medicinal chemistry that is simultaneously highly versatile and energetically frustrated.^[1] Unlike stable 6-membered rings (chair) or rigid macrocycles, 1,5-diazecanes exist in a conformational "twilight zone" dominated by Prelog strain (transannular steric repulsion).^[1]

For the drug developer, this instability is a feature, not a bug.^[1] The high-energy ground state allows these rings to adopt specific binding conformations with lower entropic penalties upon protein binding, provided the ring is appropriately substituted.^[1] This guide analyzes the energetic landscape, transannular interactions, and stabilization strategies for this system.^[1]

Theoretical Framework: Energetics & Topology^[1] The Boat-Chair-Boat (BCB) Paradigm

The parent carbocycle, cyclodecane, preferentially adopts a Boat-Chair-Boat (BCB) conformation to minimize Pitzer strain (torsional eclipsing) and transannular hydrogen repulsion.[1]

In 1,5-diazecane, the replacement of C-H bonds with nitrogen lone pairs at positions 1 and 5 fundamentally alters this landscape:

- Relief of Transannular Strain: The lack of inward-pointing hydrogens on the nitrogen atoms (if tertiary) significantly relieves the transannular strain that plagues cyclodecane.
- Dipolar Repulsion: If the nitrogens are unprotonated, lone-pair/lone-pair repulsion prevents the "collapsed" conformations seen in carbocycles, forcing the ring into more open, twisted geometries.

Transannular Interactions: The Dominant Force

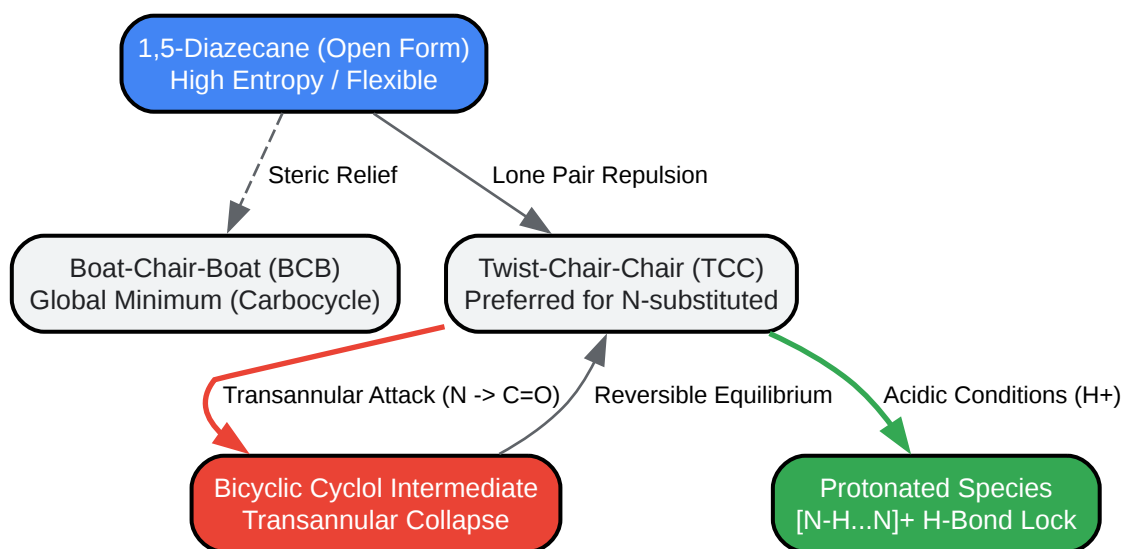
The defining characteristic of 1,5-diazecanes is the proximity of the N-1 and C-6 (or C-10) centers across the ring. This leads to two critical phenomena:

- N...H...N "Proton Sponge" Effect: In protonated forms (or specific fused systems like naphthalene-1,8-diyl derivatives), the two nitrogens can share a proton in a strong, linear hydrogen bond.[1] This "locks" the conformation into a rigid, bicyclic-like shape.[1]
- N → C=O[1] Cyclolization (in Lactams): In 1,5-diazecane-6,10-diones (cyclic diamides), the nitrogen lone pair is spatially positioned to attack the transannular carbonyl carbon.[1] This reversible reaction forms a bicyclic cyclol intermediate (often a [5.3.0] system), complicating NMR analysis and purification.[1]

Computational & Experimental Analysis

Visualization of Conformational Pathways

The following diagram illustrates the critical conformational pathways and the "Cyclolization Trap" that researchers must account for during synthesis and analysis.



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Caption: Conformational manifold of 1,5-diazecane. Note the 'Cyclol' trap (red) which competes with the open ring form.

Quantitative Data: Strain & Barriers

The following table summarizes the energetic parameters relevant to 1,5-diazecane derivatives compared to standard rings.

Parameter	Cyclohexane (Ref)	Cyclodecane	1,5-Diazecane (Amine)	1,5-Diazecane-6,10-dione
Ring Strain (kcal/mol)	0.1	~12-14	~8-10 (Est.) ^[1]	High (Amide distortion)
Dominant Strain Type	None	Transannular (H...H)	Dipolar / Torsional	Amide Twist (Z/E)
Barrier to Inversion	10.8 kcal/mol	6-7 kcal/mol	< 5 kcal/mol (Fluxional)	~15-18 kcal/mol
Preferred Geometry	Chair	Boat-Chair-Boat	Twist-Boat-Chair	Distorted Crown

Experimental Protocols

Protocol: Detecting Transannular Interactions via NMR

Objective: Determine if your 1,5-diazecane derivative exists as an open ring or a transannular cyclol.[1]

Methodology:

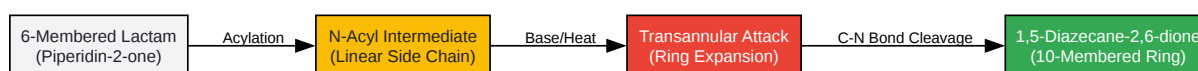
- Solvent Selection: Dissolve 5-10 mg of compound in DMSO-d6 (polar, disrupts weak H-bonds) and CDCl3 (non-polar, favors intramolecular H-bonds).[1]
- Variable Temperature (VT) NMR:
 - Cool sample to -60°C.
 - Observe the splitting of methylene protons (to Nitrogen).[1]
 - Interpretation: In the open form, these protons are enantiotopic (or diastereotopic but averaging fast).[1] In the cyclol form, the ring becomes rigid/bicyclic, leading to distinct, complex splitting patterns and a significant chemical shift change for the "bridgehead" carbon (formerly carbonyl).[1]
- IR Spectroscopy Validation:
 - Look for the Carbonyl stretch ().[1]
 - Open Ring (Amide): Strong band at ~1640–1680 cm⁻¹. [1]
 - Cyclol (Alcohol): [1] Loss of C=O band; appearance of O-H stretch at ~3300–3500 cm⁻¹. [1]

Synthesis: Successive Ring Expansion (SuRE)

The most authoritative method for accessing these rings is the Successive Ring Expansion (SuRE) developed by the Unsworth group. This avoids the high-dilution requirements of traditional macrocyclization.[1]

Workflow Logic:

- Start: 6-membered lactam (Piperidin-2-one).
- Acylation: React with a linear amino-acid chloride side chain.[1]
- Expansion: The side chain amine attacks the lactam carbonyl (transannularly), cleaving the original bond and expanding the ring by 4 atoms (6 → 10).[1]
- Result: 1,5-diazecane-2,6-dione.



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Caption: The SuRE workflow converts stable 6-membered rings into 10-membered 1,5-diazecanes via controlled expansion.[1]

Applications in Drug Discovery[2]

The "Z,E-Diamide" Twist

In 1,5-diazecane-2,6-diones, X-ray crystallography often reveals a Z,E-diamide configuration. [1] One amide bond is cis (Z) and the other is trans (E).[1]

- Significance: This induces a permanent twist in the ring, creating a chiral plane even in achiral molecules.[1] This specific geometry mimics the -turn secondary structure of peptides, making 1,5-diazecanes excellent peptidomimetics.[1]

Scaffold for Kinase Inhibition

The 10-membered ring is large enough to span the ATP-binding pocket of kinases but flexible enough to "mold" to the active site.

- Design Strategy: Rigidify the ring by fusing it to an aromatic system (e.g., naphthalene or benzene) to create benzo-fused 1,5-diazecanes.[1] This limits the entropic cost of binding

while maintaining the unique vector orientation of the 1,5-nitrogens.

References

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- To cite this document: BenchChem. [Conformational Analysis of 1,5-Diazecane Ring Systems]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2994905/docs#conformational-analysis-of-1-5-diazecane-ring-systems>]

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